Methyl Hydrazine-d3 Sulfate

Descripción general

Descripción

Methyl Hydrazine-d3 Sulfate is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a colorless crystalline solid with high solubility in water . It is primarily used in scientific research due to its unique properties and isotopic labeling, which makes it valuable in various analytical and synthetic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl Hydrazine-d3 Sulfate can be synthesized through several methods. One common method involves the reaction of benzalazine with dimethyl sulfate in the presence of benzene. The reaction mixture is heated to gentle reflux for several hours, followed by steam distillation to remove benzene and benzaldehyde. The resulting product is then purified through recrystallization from ethyl alcohol .

Industrial Production Methods: Industrial production of this compound typically involves the methylation of hydrazine hydrate with methyl iodide or diazomethane. This method ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl Hydrazine-d3 Sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly with carbonyl compounds to form hydrazones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like aldehydes and ketones are used under acidic or basic conditions.

Major Products:

Oxidation: Produces oxides and water.

Reduction: Produces simpler hydrazine derivatives.

Substitution: Produces hydrazones and other derivatives.

Aplicaciones Científicas De Investigación

Methyl Hydrazine-d3 Sulfate is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Utilized in metabolic studies and tracer experiments.

Medicine: Employed in the development of pharmaceuticals and in drug metabolism studies.

Industry: Used in the production of polymers and other industrial chemicals

Mecanismo De Acción

The mechanism of action of Methyl Hydrazine-d3 Sulfate involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The deuterium labeling allows for detailed tracking of the compound in metabolic pathways, providing insights into its behavior and interactions at the molecular level .

Comparación Con Compuestos Similares

Methyl Hydrazine: A non-deuterated version with similar chemical properties but lacks the isotopic labeling.

Dimethyl Hydrazine: Contains two methyl groups and is used in similar applications but has different reactivity.

Hydrazine: The parent compound, which is more reactive and less specific in its applications

Uniqueness: Methyl Hydrazine-d3 Sulfate’s uniqueness lies in its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The isotopic labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research .

Actividad Biológica

Methyl hydrazine-d3 sulfate is a deuterated derivative of methyl hydrazine, a compound with significant biological activity and toxicological implications. This article explores the biological activity, toxicity, and potential applications of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

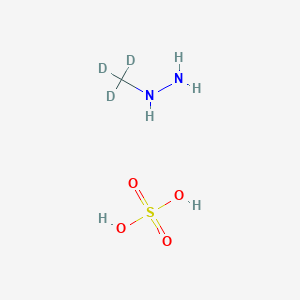

This compound has the following structural formula:

It is characterized by the presence of deuterium atoms, which replace hydrogen in the methyl group. This modification can influence the compound's metabolic pathways and biological interactions.

Toxicological Profile

Methyl hydrazine and its derivatives, including this compound, exhibit various toxic effects. The primary routes of exposure include inhalation, ingestion, and dermal contact. The following table summarizes the acute toxicity data for hydrazine compounds:

| Compound | LD50 (mg/kg) | Route of Exposure | Species |

|---|---|---|---|

| Hydrazine | 59 (oral) | Oral | Mice |

| Hydrazine | 60-90 | Oral | Rats |

| Hydrazine anhydride | 330 | Inhalation (4 hours) | Mice |

| Hydrazine anhydride | 350-760 | Inhalation (4 hours) | Rats |

| Methyl hydrazine hydrate | 83 | Oral | Mice |

| Methyl hydrazine hydrate | 129 | Oral | Rats |

This compound is metabolized in vivo to various active metabolites that can induce oxidative stress and DNA damage. The compound is known to generate free radicals, which can lead to cellular damage and contribute to its carcinogenic potential. Studies have shown that methyl hydrazine can cause:

- Genotoxicity : Induction of DNA strand breaks and chromosomal aberrations.

- Carcinogenicity : Evidence from animal studies indicates that exposure to methyl hydrazine leads to tumor formation in various organs, including the liver and lungs.

Case Studies

- Acute Toxicity in Animal Models : A study demonstrated that rats exposed to high doses of methyl hydrazine exhibited significant hepatotoxicity and neurological symptoms. Histopathological examination revealed liver necrosis and inflammation in treated animals .

- Chronic Exposure Effects : Long-term exposure studies indicated that repeated administration of methyl hydrazine resulted in weight loss and reproductive toxicity in rats. Notably, decreased fertility rates were observed alongside developmental anomalies in offspring .

- Genotoxicity Assessment : In vitro assays showed that methyl hydrazine induced mutagenic effects in bacterial systems, supporting its classification as a genotoxic agent. The compound's ability to form adducts with DNA was confirmed through various assays .

Research Findings

Recent research has focused on the potential therapeutic applications of methyl hydrazine derivatives while considering their toxicity:

- Anticancer Activity : Some studies have explored the use of methyl hydrazine derivatives as anticancer agents due to their ability to induce apoptosis in cancer cell lines. For instance, certain derivatives have shown promising results against colon cancer cells by promoting cell cycle arrest and apoptosis through upregulation of pro-apoptotic genes like P53 .

- Chemical Synthesis Innovations : Advances in synthetic methodologies have allowed for the development of safer analogs with reduced toxicity profiles while retaining biological activity. These innovations may pave the way for new therapeutic agents derived from methyl hydrazine structures .

Propiedades

IUPAC Name |

sulfuric acid;trideuteriomethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDJPXUIZYHXEZ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514690 | |

| Record name | Sulfuric acid--(~2~H_3_)methylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70609-01-7 | |

| Record name | Sulfuric acid--(~2~H_3_)methylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.